molecular formula C11H20N2O3 B5074330 ethyl 6-[2-(aminocarbonyl)-1-aziridinyl]hexanoate

ethyl 6-[2-(aminocarbonyl)-1-aziridinyl]hexanoate

Cat. No.: B5074330
M. Wt: 228.29 g/mol
InChI Key: WKAVMCJIFQGOBV-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(aminocarbonyl)-1-aziridinyl]hexanoate is an organic compound that is a derivative of a carboxylic acid. In this compound, the hydrogen atom in the carboxylic acid group is replaced by an ethyl group . This compound is an ester, which are often responsible for the characteristic fragrances of fruits and flowers .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl hexanoate, has been studied. For instance, a functional strain with a high yield of ethyl hexanoate was screened and its ester-producing performance was studied . Another study reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of this compound would follow this general formula.


Chemical Reactions Analysis

Esters, including this compound, are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . This reaction is slow and reversible .


Physical and Chemical Properties Analysis

Esters, including this compound, generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . They are widely used in perfumes and as flavoring agents .

Mechanism of Action

The mechanism of action for the formation of esters involves several steps, including protonation of the carbonyl, nucleophilic attack by water, and reforming the carbonyl double bond . This results in the elimination of an alcohol as a leaving group, creating a protonated carboxylic acid .

Properties

IUPAC Name

ethyl 6-(2-carbamoylaziridin-1-yl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-16-10(14)6-4-3-5-7-13-8-9(13)11(12)15/h9H,2-8H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVMCJIFQGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN1CC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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